molecular formula C20H16N2O5 B178515 N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide CAS No. 143503-03-1

N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide

Cat. No.: B178515
CAS No.: 143503-03-1
M. Wt: 364.4 g/mol
InChI Key: ISCHQGBNSNVWCQ-UHFFFAOYSA-N
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Description

N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide is a chemical compound known for its application in fluorescence labeling of proteins. This compound is particularly useful due to its ability to selectively react with thiol groups, forming fluorescent derivatives. The compound’s structure includes a maleimide group, which is reactive towards thiols, and a dimethoxyphthalimidyl group, which enhances its fluorescent properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide typically involves the reaction of 5,6-dimethoxyphthalimide with 4-aminophenylmaleimide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide primarily undergoes substitution reactions, particularly with thiol groups. The maleimide group in the compound is highly reactive towards thiols, leading to the formation of stable thioether bonds .

Common Reagents and Conditions

Major Products Formed

The primary product formed from the reaction of this compound with thiols is a fluorescent thioether derivative. This product is highly stable and exhibits enhanced fluorescence properties due to the presence of the dimethoxyphthalimidyl group .

Scientific Research Applications

N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide is unique due to its enhanced fluorescence properties, which are attributed to the presence of the dimethoxyphthalimidyl group. This makes it particularly useful in applications requiring high sensitivity and specificity, such as fluorescence labeling of proteins and peptides .

Properties

IUPAC Name

1-[4-(5,6-dimethoxy-3-oxo-1H-isoindol-2-yl)phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-26-16-9-12-11-21(20(25)15(12)10-17(16)27-2)13-3-5-14(6-4-13)22-18(23)7-8-19(22)24/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCHQGBNSNVWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CN(C2=O)C3=CC=C(C=C3)N4C(=O)C=CC4=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391644
Record name N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143503-03-1
Record name N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide

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